![molecular formula C10H19NO4 B1524025 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid CAS No. 1387445-53-5](/img/structure/B1524025.png)
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Vue d'ensemble
Description
“4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” is a chemical compound with the molecular formula C10H19NO4. It is also known as a Boc-protected amino acid, where Boc stands for tert-butoxycarbonyl . The Boc group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . This reaction can be performed under aqueous conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h5-6H2,1-4H3,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
As a Boc-protected amino acid, “4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” can undergo deprotection reactions to reveal the free amine. This typically involves treatment with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The molecular weight of “4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” is 217.26 g/mol. Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Medicine: Drug Synthesis and Development
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid: is utilized in the pharmaceutical industry for the synthesis of various drugs. Its tert-butoxycarbonyl (Boc) group is particularly valuable as a protective group in the synthesis of peptide drugs . This compound aids in the creation of stable peptide bonds that are resistant to premature enzymatic degradation, enhancing the efficacy of peptide-based medications.
Agriculture: Crop Protection Agents
In agriculture, this compound finds application in the development of crop protection agents. The Boc group in 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is used to modify the structure of agrochemicals, improving their stability and bioavailability. This leads to more effective pest control and disease management solutions for crops .
Material Science: Polymer Synthesis
The chemical structure of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid allows it to be a monomer in polymer synthesis. It contributes to the creation of polymers with specific mechanical properties, such as increased flexibility or strength, which are essential in the production of specialized materials .
Environmental Science: Biodegradable Plastics
Environmental science benefits from the use of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid in the synthesis of biodegradable plastics. The Boc-protected amino acid can be incorporated into the backbone of polymers to create materials that break down more easily in natural environments, reducing pollution .
Biochemistry: Enzyme Inhibitors
In biochemistry, this compound is used to design enzyme inhibitors. By blocking the active sites of enzymes, 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid can regulate metabolic pathways, which is crucial for studying disease mechanisms and developing new treatments .
Pharmacology: Prodrug Formulation
Pharmacologically, 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is involved in prodrug formulation. The Boc group can be used to mask the reactive groups of a drug, making it inactive until it reaches a specific target site within the body, where it is then activated for therapeutic action .
Chemical Engineering: Process Optimization
In chemical engineering, this compound plays a role in process optimization. It is used to improve the efficiency of chemical reactions, such as in the production of fine chemicals and pharmaceuticals, by providing better control over reaction conditions and outcomes .
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of gene expression.
Mode of Action
The 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the reactive amine group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions to reveal the free amine, allowing for further reactions .
Biochemical Pathways
As a derivative of amino acids, it may be involved in the synthesis of proteins and peptides . Amino acids are the building blocks of proteins and play a key role in many biochemical pathways related to metabolism, immune response, and cell signaling.
Pharmacokinetics
The Boc group in this compound may influence its solubility and permeability, which can affect its absorption and distribution in the body .
Result of Action
As a derivative of amino acids, it may contribute to the synthesis of proteins and peptides, which are essential for various cellular functions, including cell growth, repair, and communication .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can be affected by the solvent used, which can influence its availability for reactions .
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYRVJJDNPAVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181480 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid | |
CAS RN |
1387445-53-5 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1387445-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



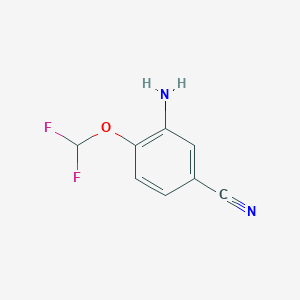
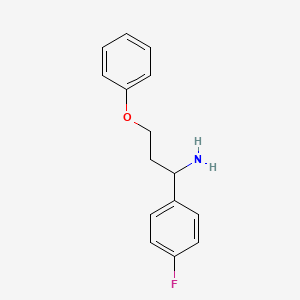

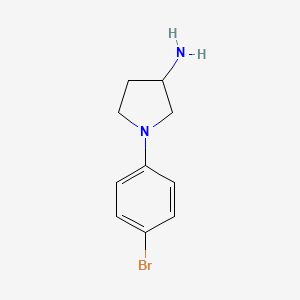
![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
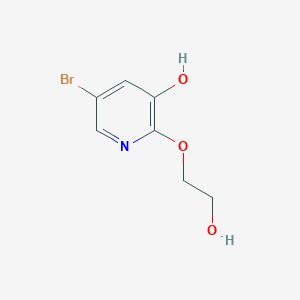
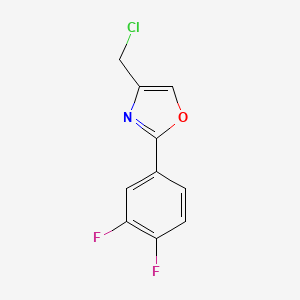
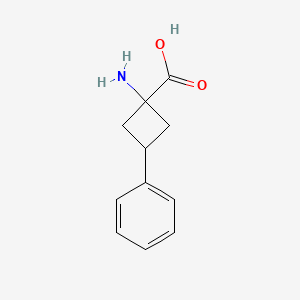
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)

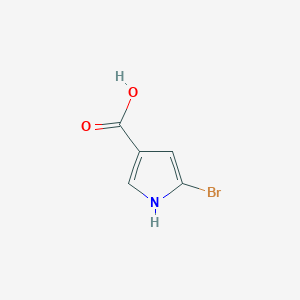

![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)